N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide
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Overview
Description
N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide is a complex organic compound that features a furan ring, a piperazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide typically involves multiple steps:
Formation of the furan-2-ylcarbonyl piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under dehydrating conditions to form the furan-2-ylcarbonyl piperazine intermediate.
Coupling with 4-aminophenyl isothiocyanate: The intermediate is then reacted with 4-aminophenyl isothiocyanate to form the carbamothioyl derivative.
Final coupling with 2-methylbenzoyl chloride: The carbamothioyl derivative is finally coupled with 2-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide involves its interaction with specific molecular targets. The furan and piperazine rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide
Uniqueness
N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C24H24N4O3S/c1-17-5-2-3-6-20(17)22(29)26-24(32)25-18-8-10-19(11-9-18)27-12-14-28(15-13-27)23(30)21-7-4-16-31-21/h2-11,16H,12-15H2,1H3,(H2,25,26,29,32) |
InChI Key |
XIOJNOCJPWNTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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